4-[2-(2-Naphthalen-1-ylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrobromide
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Overview
Description
4-[2-(2-Naphthalen-1-ylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrobromide is a complex organic compound that features a unique structure combining naphthalene, imidazole, benzimidazole, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Naphthalen-1-ylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrobromide typically involves multi-step organic reactions The process begins with the formation of the imidazole and benzimidazole rings, followed by their fusion with the naphthalene moietySpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Naphthalen-1-ylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its activity in certain applications.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-[2-(2-Naphthalen-1-ylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrobromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-[2-(2-Naphthalen-1-ylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene moiety and exhibits similar synthetic challenges.
2-(1-methylpyrazol-4-yl)ethanamine,dihydrochloride: Another compound with a complex structure, used in various chemical and biological applications.
Uniqueness
4-[2-(2-Naphthalen-1-ylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrobromide is unique due to its combination of multiple heterocyclic rings and the presence of the morpholine group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[2-(2-naphthalen-1-ylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O.2BrH/c1-2-8-20-19(6-1)7-5-9-21(20)22-18-29-24-11-4-3-10-23(24)28(25(29)26-22)13-12-27-14-16-30-17-15-27;;/h1-11,18H,12-17H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQSXUUEGXJTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N4C2=NC(=C4)C5=CC=CC6=CC=CC=C65.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Br2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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